Biotin-PEG3-alcohol

Solubility Bioconjugation Aqueous Chemistry

Biotinylation of hydrophobic proteins often causes aggregation due to low biotin solubility (0.22 mg/mL). This heterobifunctional PEG3 linker solves solubility issues while enabling precise bioconjugation. - **PROTAC development**: PEG3 spacer avoids GSPT1-related cytotoxicity observed with PEG2 analogs - **14-atom spacer**: Optimal streptavidin binding, minimizing steric hindrance for pull-down/SPR assays - **Hydroxyl terminus**: Orthogonal activation to NHS ester without interfering with amines/thiols

Molecular Formula C16H29N3O5S
Molecular Weight 375.5 g/mol
Cat. No. B1667290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-alcohol
SynonymsBiotin-PEG3-alcohol
Molecular FormulaC16H29N3O5S
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2
InChIInChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1
InChIKeyJMPJDHGWKSPEEE-YDHLFZDLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Biotin-PEG3-alcohol: PROTAC Linker & Biotinylation Reagent


Biotin-PEG3-alcohol (CAS 289714-02-9), also known as (+)-Biotin-PEG3-OH, is a heterobifunctional, polyethylene glycol (PEG)-based linker comprising a biotin group and a terminal primary hydroxyl group connected by a triethylene glycol (PEG3) spacer . It is primarily utilized as a building block in the synthesis of proteolysis targeting chimeras (PROTACs) and as a versatile biotinylation reagent for labeling proteins, peptides, and other biomolecules [1].

PROTAC linker synthesis
Biotinylation via terminal hydroxyl
PEG3 spacer for aqueous conjugation

Substitution Risks for Biotin-PEG3-alcohol


Substituting Biotin-PEG3-alcohol with another biotin-PEG derivative (e.g., PEG2, PEG4, or different terminal functional groups) is scientifically risky due to the critical interplay between linker length and terminal chemistry. The PEG spacer length directly influences solubility, molecular flexibility, and the ability of the biotin moiety to access streptavidin binding pockets without steric hindrance . Similarly, the terminal hydroxyl group dictates the specific conjugation chemistry available, unlike amine or azide-terminated analogs. These factors can dramatically alter bioconjugation efficiency, assay performance, and, in the case of PROTACs, the ternary complex formation and degradation selectivity [1].

PEG spacer length May alter streptavidin binding accessibility and conjugate solubility profile
Terminal functional group Amine or azide analogs restrict compatible conjugation chemistry relative to hydroxyl
PROTAC ternary complex selectivity Linker length substitution can shift off-target GSPT1 degradation profile

Biotin-PEG3-alcohol Evidence Guide


Aqueous Solubility vs Unmodified Biotin

Biotin-PEG3-alcohol demonstrates superior aqueous solubility compared to the parent biotin molecule. Unmodified D-Biotin has a limited water solubility of 22 mg per 100 mL (0.22 mg/mL) at 25°C . In contrast, Biotin-PEG3-alcohol is characterized as being soluble in water and a range of polar organic solvents, including DMSO, DMF, and alcohols . The attachment of the hydrophilic PEG3 spacer arm is a class-level strategy known to transfer this enhanced solubility to the biotinylated molecule, reducing the risk of aggregation and precipitation in aqueous reaction buffers.

Aqueous Solubility
Class-level
Unmodified biotin: 0.22 mg/mL; Biotin-PEG3-alcohol: soluble in water
Supports aqueous bioconjugation workflow
Qualitative improvement; solubility transfer may be target-dependent
Solubility Bioconjugation Aqueous Chemistry

PEG3 Spacer Minimizes Steric Hindrance

The triethylene glycol (PEG3) spacer provides a specific molecular distance that is critical for optimal biotin-streptavidin interaction. This spacer is defined as a 14-atom chain with an approximate length of 16.6-17.6 Å . This length is sufficient to project the biotin moiety away from the conjugated biomolecule surface, thereby minimizing steric hindrance and ensuring efficient access to the deep biotin-binding pocket of streptavidin or avidin . In contrast, shorter spacers (e.g., PEG2, ~11 atoms) may not provide adequate separation, potentially reducing binding efficiency.

PEG3 Spacer Length
Data to verify
14 atoms ~16.6–17.6 Å
Provides spatial projection for streptavidin binding
Molecular modeling estimate
Linker Design Streptavidin Binding Steric Hindrance

PEG3 vs PEG2 Linker Cytotoxicity in PROTACs

A 2026 study on Retro-2-based PROTACs demonstrated that linker length is a critical determinant of off-target cytotoxicity [1]. The study found that PROTACs constructed with shorter PEG2 linkers (compounds 2 and 2bis) induced complete blockage of protein biosynthesis in HeLa cells at concentrations from 1 μM to 30 μM and exhibited clear cytotoxicity [1]. In contrast, PROTACs built with PEG3, PEG4, PEG5, and PEG6 linkers did not display this cytotoxic effect. The study revealed that the shorter PEG2 linker enabled unintended GSPT1 (neosubstrate) degradation, an activity that was absent with the longer PEG3 linker [1].

PROTAC Cytotoxicity
Cross-study comparable
PEG2 PROTACs: protein synthesis inhibition & cytotoxicity (1–30 µM); PEG3 PROTACs: no inhibition, no cytotoxicity
Supports PEG3 linker to avoid GSPT1 off-target degradation
HeLa cell model; Alamar blue assay [REFS-1]
PROTAC Linkerology Cytotoxicity GSPT1 Degradation

Versatile Conjugation via Terminal Hydroxyl

The terminal primary hydroxyl group of Biotin-PEG3-alcohol provides a versatile chemical handle that can be activated for conjugation to a wide range of functional groups . Unlike its direct analogs (e.g., Biotin-PEG3-amine, which is limited to reacting with carboxyl groups, or Biotin-PEG3-azide, which requires 'click' chemistry), the hydroxyl group can be activated to form esters (e.g., NHS ester), carbonates, or used directly in Mitsunobu reactions. This allows for coupling to carboxylic acids, amines, or other nucleophiles after appropriate activation, offering greater experimental flexibility.

Terminal Group Versatility
Context-dependent
-OH: activation to NHS ester for amine coupling; -NH2: carboxyl coupling; -N3: click chemistry required
Enables flexible bioconjugation strategy selection
Activation and coupling conditions require optimization
Bioconjugation Functional Group Chemistry Linker Versatility

Biotin-PEG3-alcohol Applications


PROTACs: Mitigating Linker Cytotoxicity

For researchers synthesizing PROTACs, Biotin-PEG3-alcohol is a strategic choice for the linker component. Evidence from a cross-study comparison indicates that PROTACs built with a PEG2 linker induce unintended cytotoxicity via GSPT1 degradation, while those with a PEG3 linker do not [1]. Using Biotin-PEG3-alcohol as a precursor can help construct degraders with a linker length that may reduce the risk of such off-target effects, leading to more selective protein degradation profiles.

Biotinylation of Hydrophobic Proteins in Buffers

When labeling hydrophobic proteins or peptides that are prone to aggregation, the hydrophilic PEG3 spacer in Biotin-PEG3-alcohol offers a distinct advantage. Unlike unmodified biotin, which has limited aqueous solubility (0.22 mg/mL) and can promote precipitation, the PEGylated derivative is readily soluble in water . This property helps maintain the solubility of the biotinylated conjugate, ensuring the biotin tag remains accessible for downstream purification or detection with streptavidin-coated surfaces.

High-Sensitivity Affinity Purification & Detection

In applications such as pull-down assays, ELISA, or surface plasmon resonance (SPR) where high-affinity capture is paramount, the 14-atom PEG3 spacer arm of Biotin-PEG3-alcohol is critical . This spacer length provides optimal projection of the biotin moiety, minimizing steric clashes with the streptavidin binding pocket. This can lead to more efficient capture and higher signal-to-noise ratios compared to biotin labels with no spacer or a shorter, less flexible linker.

Custom Bioconjugates via Orthogonal Chemistry

When designing complex bioconjugates where multiple orthogonal reactions are required, the terminal hydroxyl group of Biotin-PEG3-alcohol provides a valuable degree of freedom . Its ability to be selectively activated to an NHS ester or other reactive species allows for the sequential or site-specific introduction of the biotin handle without interfering with other functional groups (e.g., amines, thiols) present on the target molecule, which might be reserved for other modifications.

Application
Selection Property
Validation Focus
PROTAC linker length optimization studies
PEG3 spacer length context
Off-target degradation selectivity assessment
Aqueous bioconjugation of hydrophobic targets
PEG3-enhanced aqueous solubility
Conjugate solubility and aggregation in buffer systems
Streptavidin-based affinity capture assays
PEG3 spacer arm projection context
Binding efficiency and signal-to-noise ratio
Orthogonal bioconjugation strategy design
Terminal hydroxyl activation versatility
Selective conjugation without cross-reactivity

Technical Documentation Hub

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38 linked technical documents
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